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Compound of Interest

Compound Name: (2R,3S)-2,3-dihydroxybutyric acid

Cat. No.: B035342 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
(2R,3S)-2,3-dihydroxybutyric acid acetonide is a valuable chiral building block in organic

synthesis, prized for its stereochemically defined diol functionality protected as an acetonide.

This scaffold allows for a variety of synthetic manipulations, making it a versatile starting

material for the synthesis of complex molecules such as carbohydrates, natural products, and

pharmaceutical intermediates.[1] These application notes provide a summary of its synthesis

and key synthetic transformations, complete with detailed experimental protocols and

quantitative data.

Synthesis of (2R,3S)-2,3-dihydroxybutyric acid
acetonide
A scalable, four-step synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid
acetonide has been developed, affording the product in high yield and excellent enantiomeric

excess (>95% ee).[1][2] The sequence avoids chromatography, making it suitable for large-

scale production.[1][2]

Reaction Scheme:

Figure 1: Scalable synthesis of (2R,3S)-2,3-dihydroxybutyric acid acetonide.
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Quantitative Data for Synthesis:

Step Product Yield
Enantiomeric
Excess (ee)

2

(2R,3S)-p-

Phenylbenzyl 2,3-

dihydroxybutanoate

81% >95%

3

(2R,3S)-p-

Phenylbenzyl 2,3-

dihydroxybutyrate

acetonide

Quantitative >95%

4

(2R,3S)-2,3-

dihydroxybutyric acid

acetonide

99% >95%

Experimental Protocol: Synthesis of (2R,3S)-2,3-dihydroxybutyric acid acetonide[1]

Step 1 & 2: Synthesis of (2R,3S)-biphenyl-4-ylmethyl 2,3-dihydroxybutanoate

To a solution of p-phenylbenzyl crotonate in a suitable solvent, add AD-mix-β.

Stir the reaction at 0 °C until completion (monitored by TLC).

Quench the reaction with sodium sulfite.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Recrystallize the crude product from dichloromethane-hexanes to yield the pure diol.

Step 3: Acetonide Protection

To a solution of the diol in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic

acid monohydrate.
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Stir the reaction at room temperature until completion.

Quench the reaction with a mild base (e.g., triethylamine).

Remove the solvent under reduced pressure to obtain the acetonide-protected ester.

Step 4: Saponification

Dissolve the acetonide-protected ester in a mixture of THF and water.

Cool the solution to 0 °C and add lithium hydroxide.

Stir the reaction at 0 °C until the ester is fully hydrolyzed.

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an

organic solvent.

Dry the organic layer, filter, and concentrate to yield the final product.

Applications in Organic Synthesis: Key
Transformations
(2R,3S)-2,3-dihydroxybutyric acid acetonide serves as a versatile chiral precursor for various

functional group transformations, enabling the synthesis of more complex chiral molecules.

Workflow of Key Synthetic Transformations:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21895005/
https://pubmed.ncbi.nlm.nih.gov/21895005/
https://pubmed.ncbi.nlm.nih.gov/21895005/
https://www.benchchem.com/product/b035342#use-of-2r-3s-2-3-dihydroxybutyric-acid-acetonide-in-organic-synthesis
https://www.benchchem.com/product/b035342#use-of-2r-3s-2-3-dihydroxybutyric-acid-acetonide-in-organic-synthesis
https://www.benchchem.com/product/b035342#use-of-2r-3s-2-3-dihydroxybutyric-acid-acetonide-in-organic-synthesis
https://www.benchchem.com/product/b035342#use-of-2r-3s-2-3-dihydroxybutyric-acid-acetonide-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b035342?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

